5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole
Description
The compound 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole is a structurally complex molecule featuring a fused 1,3-benzodiazole core linked to an 8-azabicyclo[3.2.1]octane scaffold via a carbonyl group, with a pyrazole substituent at the 3-position of the bicyclic system. Synthesis routes for analogous compounds often involve coupling reactions between functionalized azabicyclo intermediates and heterocyclic sulfonamides or carbonyl derivatives, as exemplified in , where tert-butyl-protected azabicyclo intermediates are reacted with pyrazine or pyrazole sulfonyl chlorides .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(12-2-5-16-17(8-12)20-11-19-16)23-13-3-4-14(23)10-15(9-13)22-7-1-6-21-22/h1-2,5-8,11,13-15H,3-4,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSPAVYJUQSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)N=CN4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the azabicyclo[3.2.1]octane scaffold, and the coupling with the benzodiazole moiety.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Azabicyclo[3.2.1]octane Scaffold: This step often involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the nitrogen atom and achieve the desired stereochemistry.
Coupling with Benzodiazole: The final step involves the coupling of the azabicyclo[3.2.1]octane intermediate with a benzodiazole derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or benzodiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole can be contextualized by comparing it to three key analogs (Table 1).
Structural and Functional Analog: 3-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
This compound (CAS 2319805-61-1) replaces the 1,3-benzodiazole moiety of the target molecule with a benzonitrile group. With a molecular weight of 306.36 g/mol, it is lighter than the target compound (332.34 g/mol), which may influence solubility and bioavailability. This analog is commercially available for research purposes, though its biological activity remains uncharacterized in public literature .
Therapeutic Candidate: Izencitinib (INN)
Izencitinib (C₂₂H₂₆N₈) features a 1,6-naphthyridine core substituted with a propanenitrile-linked azabicyclo[3.2.1]octane-pyrazole system. The naphthyridine moiety enhances π-π stacking interactions in kinase binding pockets, while the propanenitrile chain may improve membrane permeability. With a molecular weight of 402.50 g/mol, izencitinib’s larger structure suggests optimized binding to TRK kinases, as inferred from its designation as a kinase inhibitor candidate by the WHO .
TRK Kinase Inhibitors: Pyrazolopyrimidine Derivatives
Patented TRK inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine) share the pyrazole-azabicyclo motif but employ a pyrazolopyrimidine core instead of benzodiazole. The difluorophenyl and pyrrolidine groups enhance hydrophobic interactions and selectivity for TRK kinases, as demonstrated in preclinical cancer models . While the target compound lacks this fluorinated aromatic system, its benzodiazole group may offer distinct hydrogen-bonding capabilities.
Table 1. Comparative Analysis of Key Compounds
Structure-Activity Relationship (SAR) Insights
- Aromatic Core Variations : Izencitinib’s naphthyridine core (vs. benzodiazole) highlights the role of extended π-systems in enhancing kinase affinity, as seen in kinase inhibitor design .
Biological Activity
5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique bicyclic structure that integrates an azabicyclo framework with pyrazole and benzodiazole moieties, which may enhance its interaction with various biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 2310125-68-7 |
The presence of the carbonyl group at the 8-position of the azabicyclo[3.2.1]octane enhances its reactivity and potential for further functionalization, which is crucial for its biological activity.
Research indicates that compounds containing the azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, particularly in the following areas:
- Antitumor Activity : The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.
- Anti-inflammatory Effects : It has been identified as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation management by preserving endogenous palmitoylethanolamide (PEA) levels, thereby enhancing its anti-inflammatory effects .
Biological Activity Data
Several studies have reported on the biological activities of similar compounds and their derivatives. Below is a summary table detailing the biological activities associated with related compounds:
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of pyrazole derivatives, it was found that modifications to the azabicyclo structure significantly impacted cytotoxicity against cancer cells. The study highlighted that specific substitutions at the 8-position could enhance activity against resistant cancer types.
Case Study 2: Inhibition of NAAA
A detailed structure-activity relationship (SAR) study identified novel pyrazole azabicyclo[3.2.1]octane derivatives as potent NAAA inhibitors. One compound demonstrated an IC50 value of 0.042 μM, indicating strong inhibitory effects on inflammation pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole, and what challenges arise during its bicyclic core formation?
- Methodological Answer : The synthesis typically involves coupling the 8-azabicyclo[3.2.1]octane scaffold with a pyrazole moiety via a carbonyl linker. Key steps include:
- Amidine formation : Titanium tetrachloride (TiCl₄) can mediate amidine bond formation, as seen in analogous bicyclic systems, yielding ~69% of the target compound with by-products (e.g., 11% in similar reactions) requiring chromatographic separation .
- Stereochemical control : The endo/exo configuration of the bicyclic system must be controlled using chiral auxiliaries or enantioselective catalysis, as demonstrated in related 8-azabicyclo[3.2.1]octane derivatives .
Q. How can the stereochemistry of the 8-azabicyclo[3.2.1]octane core be experimentally validated?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives).
- NOESY NMR : Detect spatial proximity between protons on the bicyclic scaffold and pyrazole substituents to confirm endo/exo isomerism .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, validated for azabicyclic compounds .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer :
- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 1–12) via HPLC, as the carbonyl linker may hydrolyze under acidic/basic conditions.
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, a common issue for benzodiazole derivatives .
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazole substituents) influence the compound’s bioactivity and target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the pyrazole’s 1H-group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups and test inhibition of kinase targets (e.g., EGFR, CDK2) using enzymatic assays.
- Molecular docking : Use AutoDock Vina to predict binding poses with active sites, correlating substituent size/polarity with affinity changes .
- Case Study : Pyrazole-methyl derivatives in similar scaffolds showed 3-fold higher potency against antimicrobial targets compared to unsubstituted analogs .
Q. What computational strategies can predict the compound’s pharmacokinetic (PK) properties and metabolic fate?
- Methodological Answer :
- In silico ADMET : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
- Metabolite prediction : Employ GLORYx to identify potential Phase I/II metabolites, focusing on oxidation of the benzodiazole ring or N-demethylation of the azabicyclo core .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability in biological membranes and protein-binding kinetics .
Q. How can contradictory bioactivity data from different assays (e.g., enzyme inhibition vs. cell-based efficacy) be reconciled?
- Methodological Answer :
- Assay cross-validation : Compare IC₅₀ values from recombinant enzyme assays (e.g., fluorogenic substrates) with cell viability assays (MTT/WST-1). Discrepancies may arise from off-target effects or cellular uptake limitations.
- Permeability testing : Measure P-gp efflux ratios (Caco-2/MDCK models) to assess if poor cellular uptake underlies low efficacy despite high enzyme affinity .
- Proteomics : Perform kinome-wide profiling (e.g., PamStation) to identify unintended kinase interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 69% vs. lower yields in scaled-up reactions)?
- Methodological Answer :
- Scale-dependent optimization : Re-evaluate stoichiometry (e.g., excess TiCl₄ in small-scale vs. catalytic amounts in large-scale) and mixing efficiency (e.g., switch from batch to flow chemistry) .
- By-product analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust reaction time/temperature to suppress side pathways .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
